Ethyl 3-bromo-5-cyano-2-hydroxybenzoate
Description
Ethyl 3-bromo-5-cyano-2-hydroxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 5-position, and a hydroxyl group at the 2-position of the aromatic ring. The compound’s molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 286.09 g/mol. Its structural complexity arises from the combination of electron-withdrawing substituents (Br, CN) and the polar hydroxyl group, which collectively influence its physicochemical properties and reactivity. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, though specific applications remain underexplored in available literature.
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(5-12)4-8(11)9(7)13/h3-4,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQPXZXOWHEMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Ethyl 3-Bromo-5-Cyano-2-Formylbenzoate (CAS 103859-96-7)
- Molecular Formula: C₁₁H₈BrNO₃
- Key Differences : Replaces the hydroxyl group (-OH) at the 2-position with a formyl group (-CHO).
- Implications :
- The formyl group increases electrophilicity, making the compound more reactive in nucleophilic additions (e.g., forming Schiff bases).
- Reduced hydrogen-bonding capacity compared to the hydroxyl analog, leading to lower solubility in polar solvents .
- Likely differences in melting/boiling points due to reduced intermolecular hydrogen bonding.
Hypothetical Analog: Ethyl 3-Chloro-5-Cyano-2-Hydroxybenzoate
- Molecular Formula: C₁₀H₈ClNO₃
- Key Differences : Substitutes bromine with chlorine at the 3-position.
- Implications :
- Lower molecular weight (242.63 g/mol) and reduced steric bulk compared to the brominated analog.
- Chlorine’s weaker electronegativity may decrease the compound’s acidity (pKa of -OH group) relative to the bromo derivative.
Hypothetical Analog: Ethyl 3-Bromo-5-Nitro-2-Hydroxybenzoate
- Molecular Formula: C₁₀H₈BrNO₅
- Key Differences: Replaces the cyano group (-CN) with a nitro group (-NO₂).
- Implications: Enhanced electron-withdrawing effects from -NO₂, increasing aromatic ring deactivation and acidity of the hydroxyl group. Potential for higher thermal stability but reduced solubility in organic solvents.
Physicochemical and Reactivity Comparisons
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